(5Z)-2-(4-fluoroanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(4-fluorophenyl)imino]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)imino]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-fluoroaniline with 4-(methylsulfanyl)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like acetic acid or p-toluenesulfonic acid may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)imino]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and methylsulfanyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)imino]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(diethylamino)benzylidene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
Uniqueness
2-[(4-fluorophenyl)imino]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluorine atom and the methylsulfanyl group enhances its reactivity and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C17H13FN2OS2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)imino-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13FN2OS2/c1-22-14-8-2-11(3-9-14)10-15-16(21)20-17(23-15)19-13-6-4-12(18)5-7-13/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
OALXKQLHAPTATF-GDNBJRDFSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
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